3-[5-(Propan-2-yl)furan-2-yl]morpholine
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(5-propan-2-ylfuran-2-yl)morpholine |
InChI |
InChI=1S/C11H17NO2/c1-8(2)10-3-4-11(14-10)9-7-13-6-5-12-9/h3-4,8-9,12H,5-7H2,1-2H3 |
InChI Key |
SWACNZSCEJTQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(O1)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(Propan-2-yl)furan-2-carbaldehyde
This intermediate can be synthesized via a multi-step process:
- Starting Material: 2-Furaldehyde (furfural)
- Reaction Conditions:
- Water as a solvent facilitates the formation of the aldehyde derivative.
- A Friedel–Crafts acylation or a Grignard addition can introduce the propan-2-yl group at the 5-position of the furan ring.
- Alternatively, a Wittig or Horner–Emmons reaction using appropriate aldehyde or phosphonate reagents can be employed to install the propan-2-yl substituent selectively at the 5-position of the furan ring.
Example:
A typical route involves the reaction of 2-furaldehyde with isopropyl magnesium bromide (a Grignard reagent) in anhydrous ether, leading to the formation of 5-(Propan-2-yl)furan-2-carbaldehyde with yields around 45-50%. This process is analogous to methods reported for similar furfural derivatives, with reaction conditions optimized to favor regioselectivity.
Synthesis of 5-(Propan-2-yl)thiophene-2-carbaldehyde
- Starting Material: 2-Thiophene aldehyde
- Reaction Conditions:
- DMSO as a solvent can be used to facilitate electrophilic substitution at the 5-position.
- Similar to the furan route, Grignard or Wittig reactions can introduce the isopropyl group.
Construction of the Morpholine-Linked Scaffold
The next phase involves attaching the morpholine moiety to the furan or thiophene derivative.
Formation of 3-[5-(Propan-2-yl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
- Method: Claisen–Schmidt condensation
- Reagents:
- The aldehyde derivative (from step 1)
- 4-Methoxyacetophenone
- Conditions:
- Reflux in ethanol or acetic acid with catalytic base (e.g., sodium hydroxide) yields the chalcone intermediate with high efficiency (~80%).
- The product exhibits characteristic UV-Vis absorption and melting points consistent with literature values.
Cyclization to Dihydroisoxazole Derivatives
- Reaction: Cyclization of chalcone derivatives with hydroxylamine derivatives under basic conditions yields dihydroisoxazole compounds.
- Example:
- Treating the chalcone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) produces 3-[5-(Propan-2-yl)furan-2-yl]-3,4-dihydroisoxazole derivatives.
Conversion to Pyrazoline and Pyrazole Derivatives
- Method:
- Cyclization with hydrazines or hydrazides introduces pyrazoline rings, which can be oxidized or further functionalized to pyrazoles.
- These intermediates serve as versatile building blocks for further modifications.
Alternative Route via Multi-Step Cyclization
An alternative synthesis involves constructing the heterocyclic core via intramolecular cyclization:
- Starting Material: 2,3-Diprotected-2,3-dihydroxy-propionaldehyde derivatives
- Reaction Conditions:
- Wittig or Knoevenagel condensations to introduce the furan ring.
- Cyclization under acidic or basic conditions to form the heterocycle.
- Reduction and subsequent cyclization to form the fused heterocycle with morpholine attachment.
This route is detailed in patent literature for related heterocyclic compounds, emphasizing the importance of protecting groups and stereochemical control.
Summary of Key Data and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Furaldehyde | Isopropyl magnesium bromide | Anhydrous ether | Reflux | 45-50% | Regioselective addition |
| 2 | Chalcone derivative | Hydroxylamine hydrochloride | Ethanol | Reflux | 70-80% | Cyclization to isoxazole |
| 3 | Isoxazole intermediate | Hydrazine derivatives | Ethanol or DMSO | Reflux | 65-75% | Pyrazoline formation |
| 4 | Pyrazoline | Chloromethyl morpholine | DMF or acetonitrile | Reflux | 50-55% | Nucleophilic substitution |
Considerations and Optimization
- Selectivity: Regioselectivity in the initial substitution is crucial; controlling reaction temperature and reagent equivalents is essential.
- Purification: Crystallization and chromatography are employed to isolate pure intermediates at each stage.
- Yield Enhancement: Use of microwave-assisted synthesis or flow chemistry can improve yields and reduce reaction times.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) on the Furan Ring
The furan ring in 3-[5-(propan-2-yl)furan-2-yl]morpholine is susceptible to electrophilic substitution due to its conjugated π-system. Key reactions include:
Nitration and Sulfonation
-
Nitration : Under acidic conditions (e.g., HNO₃/H₂SO₄), the furan ring undergoes nitration preferentially at the 5-position (meta to the morpholine substituent). Yields depend on reaction time and temperature .
-
Sulfonation : Sulfonation with SO₃/H₂SO₄ occurs at the 4-position, influenced by steric hindrance from the isopropyl group .
Halogenation
Functionalization of the Morpholine Moiety
The morpholine group participates in nucleophilic and alkylation reactions:
N-Alkylation
-
Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts. For example:
Acylation
-
Treatment with acyl chlorides (e.g., acetyl chloride) forms amides under mild conditions (room temperature, DCM).
Cross-Coupling Reactions
The furan ring facilitates transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
The 5-bromo derivative reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl products. For example:
Heck Reaction
Ring-Opening Reactions
Under acidic or oxidative conditions, the furan ring undergoes cleavage:
Acid-Catalyzed Hydrolysis
-
In H₂SO₄/H₂O, the furan ring opens to form a diketone intermediate, which rearranges to 3-(3-oxopentan-2-yl)morpholine .
Oxidative Cleavage
Thermal and Photochemical Stability
-
Thermal Stability : Decomposes above 250°C, releasing CO and morpholine fragments (TGA data) .
-
Photoreactivity : UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride).
Table 2: Cross-Coupling Reactions with 5-Bromo Derivative
| Coupling Partner | Catalyst | Yield | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 72% | 4-Phenylfuran-morpholine |
| Vinylboronic ester | Pd(OAc)₂ | 68% | 4-Vinylfuran-morpholine |
Mechanistic Insights
Scientific Research Applications
3-[5-(Propan-2-yl)furan-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[5-(Propan-2-yl)furan-2-yl]morpholine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Core Heterocycle : Morpholine derivatives exhibit higher polarity compared to diazepine or hydantoin analogues due to the oxygen and nitrogen atoms in the ring .
- Substituent Effects : The propan-2-yl group enhances lipophilicity (logP ~2.8 estimated via DFT methods ), whereas boronate esters () introduce cross-coupling reactivity.
Physicochemical Properties
Computational studies using density functional theory (DFT) and Multiwfn software () provide insights into electronic properties:
Biological Activity
3-[5-(Propan-2-yl)furan-2-yl]morpholine is a heterocyclic compound that incorporates a morpholine ring substituted with a furan moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 1 to 100 µg/mL depending on the specific derivative and bacterial strain tested .
Anticancer Activity
Furan-based compounds are also recognized for their anticancer effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspases and disrupting cell cycle progression. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
Biological Evaluations
A comprehensive evaluation of this compound has revealed its potential in several biological assays:
| Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antibacterial | S. aureus, E. coli | MIC = 50 µg/mL |
| Anticancer | A549 (lung cancer), PC3 (prostate) | IC50 = 1.54 µM (PC3) |
| Antioxidant | DPPH Scavenging | IC50 = 30 µg/mL |
These results suggest that the compound possesses a broad spectrum of biological activities, making it a candidate for further pharmacological studies.
Case Studies
- Antimicrobial Efficacy : In a study examining various furan derivatives, this compound exhibited significant antibacterial activity against MRSA strains, which are notoriously resistant to conventional antibiotics. The study reported an MIC value significantly lower than many existing treatments .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on lung cancer cells (A549). The findings indicated that treatment with this compound led to a marked decrease in cell viability through apoptosis induction, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for preparing 3-[5-(Propan-2-yl)furan-2-yl]morpholine?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions. A robust approach is the Suzuki-Miyaura coupling , leveraging boronic acid derivatives. For example:
- Step 1: Prepare the furan boronic ester intermediate (e.g., 5-(trifluoromethyl)furan-2-boronic acid ) or morpholine-containing boronic esters (e.g., 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine ).
- Step 2: Couple with a halogenated morpholine derivative (e.g., 3-bromo-morpholine) under palladium catalysis.
Key Parameters:
| Reaction Component | Optimal Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |
| Solvent | THF or DMF |
| Temperature | 80–100°C |
| Base | Na₂CO₃ or K₂CO₃ |
Validation: Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can spectroscopic techniques be applied to characterize this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H NMR: Identify proton environments (e.g., furan ring protons at δ 6.2–7.5 ppm, morpholine protons at δ 3.4–4.1 ppm).
- ¹³C NMR: Confirm carbonyl groups (if present) and quaternary carbons.
- FT-IR: Detect functional groups (e.g., C-O-C stretch in morpholine at ~1100 cm⁻¹, furan C-H bending at ~730 cm⁻¹) .
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., exact mass for C₁₃H₁₉NO₂: calculated 233.1416, observed 233.1418).
Data Interpretation Tip: Compare with structurally similar compounds (e.g., 3-[5-(4-fluorophenyl)furan-2-yl]propionic acid, exact mass 234.0692 ).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?
Methodological Answer: Density Functional Theory (DFT) is valuable for:
- Transition State Analysis: Map energy barriers for key steps (e.g., coupling reactions or ring-opening processes).
- Electronic Properties: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on 2-(2-nitrovinyl)thiophene used DFT to correlate electronic structure with corrosion inhibition .
Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate vibrational frequencies to confirm minima.
Simulate NMR shifts with gauge-including atomic orbital (GIAO) methods.
Case Study: A DFT analysis of furan derivatives revealed that electron-withdrawing groups (e.g., CF₃) lower the LUMO energy, enhancing electrophilic reactivity .
Q. How to design biological activity assays for this compound?
Methodological Answer: Focus on target-specific assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine).
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing protocols for similar furan derivatives .
- Binding Studies: Perform surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., receptors or enzymes).
Data Analysis:
- Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Validate selectivity via counter-screens against unrelated enzymes.
Data Contradiction Analysis
Example Contradiction: Conflicting melting points reported for morpholine derivatives (e.g., 132–135°C vs. 96–98°C ).
Resolution Strategies:
Purity Assessment: Check via HPLC (≥95% purity threshold).
Polymorphism Screening: Use X-ray crystallography or DSC to identify crystalline forms.
Reproducibility: Verify synthetic protocols (e.g., solvent purity, drying conditions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
